molecular formula C10H7ClN4S B1517957 4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine CAS No. 1187636-16-3

4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B1517957
CAS RN: 1187636-16-3
M. Wt: 250.71 g/mol
InChI Key: FMNHYWLOBGGFKT-UHFFFAOYSA-N
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Description

The compound “4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzothiazole derivatives have been synthesized in various studies . For instance, a study synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones as potential antibacterial agents .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine have been synthesized and characterized in various studies. For example, a series of novel 6-AminoTriazolo-Thiadiazoles with integrated Benzofuran and Pyrazole moieties were synthesized, showcasing a simple and efficient synthesis technique. These compounds were further characterized using techniques such as 13CNMR, IR, 1HNMR, elemental analysis, and mass spectra, indicating a broad scope of application in chemical synthesis and materials science (Idrees, Kola, & Siddiqui, 2019).

Antimicrobial and Antifungal Activities

Several studies have reported on the antimicrobial and antifungal activities of compounds related to this compound. For instance, derivatives synthesized in the aforementioned study were screened for their in vitro biological assay against various microorganisms, revealing promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).

Catalytic Applications

Compounds structurally similar to this compound have been used as catalysts in chemical synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was applied as a highly efficient and homogeneous catalyst for the synthesis of various derivatives under aqueous media, highlighting its role in promoting green chemistry protocols (Khazaei et al., 2015).

Anticancer and Antiangiogenic Activities

Derivatives of this compound have been evaluated for their anticancer and antiangiogenic effects. A study on novel thioxothiazolidin-4-one derivatives showed significant reductions in tumor volume and cell number in mice, along with strong antiangiogenic effects, suggesting potential applications in anticancer therapy (Chandrappa et al., 2010).

Future Directions

While specific future directions for “4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine” were not found, a study mentioned that a PPAR-α/γ dual agonist, 2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY908), demonstrated neuroprotective action against MPTP-prompted experimental mouse models of Parkinson’s Disease . This suggests that benzothiazole derivatives could have potential applications in neuroprotection.

Mechanism of Action

properties

IUPAC Name

4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-5-1-2-8-7(3-5)14-10(16-8)6-4-13-15-9(6)12/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNHYWLOBGGFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C3=C(NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
4-(5-chloro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine

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